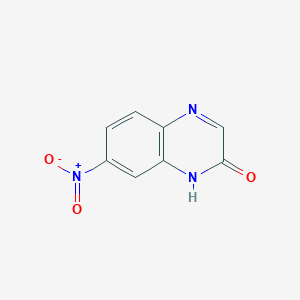

7-Nitro-2(1H)-quinoxalinone

Overview

Description

Nitro compounds are associated with high electron-withdrawing ability, by means of both resonance and inductive effect . The substituent effect of the nitro group may be well described using either traditional substituent constants or characteristics based on quantum chemistry .

Synthesis Analysis

The synthesis of nitro compounds often involves reactions of 2-amino- and 2-mercaptothiazole derivatives . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Molecular Structure Analysis

The molecular structure of nitro compounds is often analyzed using spectroscopic and rapid kinetic experiments .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis

Nitro compounds are known for their high electron-withdrawing ability, by means of both resonance and inductive effect .Scientific Research Applications

Fluorescence-Based Peptide Aptamer Engineering

7-Nitro-2(1H)-quinoxalinone derivatives are used in the engineering of peptide aptamers that change fluorescence in response to specific environmental conditions. This application is significant in the field of chemical biology, where such aptamers can be used as sensors or in diagnostic assays .

Amino Acid Analysis

The compound plays a role in the development of new methods for amino acid analysis, which is crucial for food science and nutrition. Advances in derivatization chemistry, which may involve compounds like 7-Nitro-2(1H)-quinoxalinone, have improved the sensitivity and robustness of these analytical methods .

Synthesis of Bioactive Compounds

In synthetic chemistry, 7-Nitro-2(1H)-quinoxalinone is involved in eco-friendly synthesis methods for polyfunctionalized quinoxalines. These compounds are structural units in many biologically active compounds, highlighting its importance in pharmaceutical research .

Development of Fluorescent Probes

The compound is integral to the synthesis and biological applications of fluorescent probes. These probes are essential tools in chemical biology for investigating various biochemical processes .

Hybrid Fluorescent Materials

7-Nitro-2(1H)-quinoxalinone derivatives are used to create hybrids with carbon dots, resulting in novel materials with unique fluorescence properties. Such hybrids have potential applications in bioimaging and sensor technology .

Mechanism of Action

Target of Action

The primary target of 7-Nitro-2(1H)-quinoxalinone is the Glutathione S-transferases (GSTs) . GSTs are a superfamily of enzymes with diversified functions, including detoxification from xenobiotics . In many human cancers, the Pi class GST (GSTP1-1) is overexpressed and contributes to multidrug resistance by conjugating chemotherapeutics .

Mode of Action

7-Nitro-2(1H)-quinoxalinone interacts with its targets, the GSTs, by binding to the H-site and being conjugated with Glutathione (GSH), forming a complex at the C-4 of the benzoxadiazole ring . This compound behaves like a suicide inhibitor for GSTs . The complex is tightly stabilized in the active site of GSTP1-1 and GSTM2-2 .

Biochemical Pathways

The compound affects the biochemical pathways involving GSTs. It inhibits the catalytic activity of GSTs, disrupting the interaction between the GSTP1-1 and key signaling effectors . This results in a strong inhibition of GSTs .

Pharmacokinetics

It’s designed to accumulate in tumor cells, avoiding the extrusion mechanisms mediated by the multidrug resistance protein pumps .

Result of Action

The result of the action of 7-Nitro-2(1H)-quinoxalinone is the triggering of apoptosis in several human tumor cell lines . This cytotoxic activity is observed at micro and submicromolar concentrations .

Action Environment

It’s worth noting that the compound has been designed to accumulate in tumor cells, suggesting that its efficacy may be influenced by the tumor microenvironment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-nitro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIFPSDSDMLFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567147 | |

| Record name | 7-Nitroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-2(1H)-quinoxalinone | |

CAS RN |

89898-96-4 | |

| Record name | 7-Nitroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

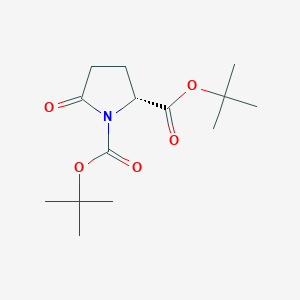

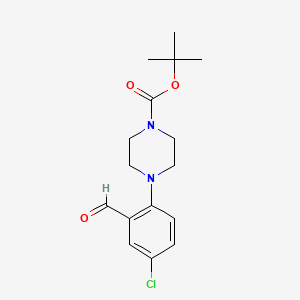

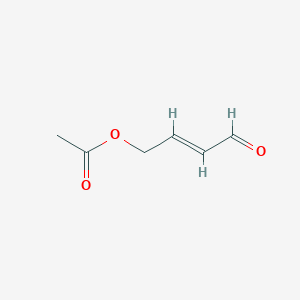

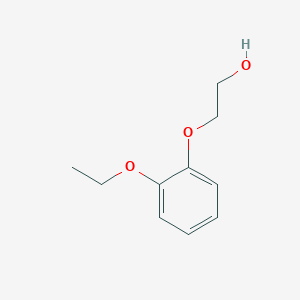

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

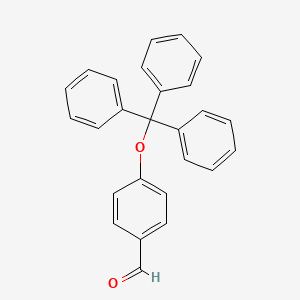

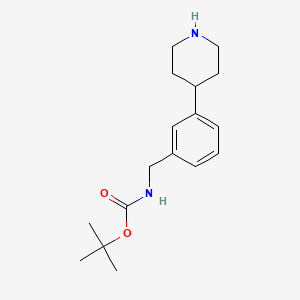

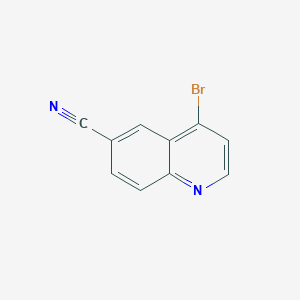

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 7-Nitro-2(1H)-quinoxalinone and how does it compare to its derivatives?

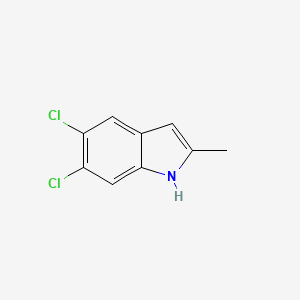

A1: 7-Nitro-2(1H)-quinoxalinone crystallizes in the triclinic system, specifically the P\u00AF\u00AF\u00AF1 space group []. This is in contrast to 3-Methyl-2(1H)-quinoxalinone which crystallizes in the P21/c monoclinic system, and 3,7-dimethyl-2(1H)-quinoxalinone which adopts the Pbca orthorhombic system. Interestingly, 3-methyl-6,7-dichloro-2(1H)-quinoxalinone also crystallizes in the P\u00AF\u00AF\u00AF1 triclinic system, suggesting the 7-nitro and 6,7-dichloro substitutions may lead to similar packing arrangements within the crystal lattice. The study highlights that in the nitro derivative, C-H...N short contacts are observed between the methyl group carbon and the nitrogen atom double-bonded within the ring []. This type of interaction is not observed in the other derivatives, suggesting a unique structural feature induced by the nitro group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.